molecular formula C16H9ClO B13383514 9-Chloronaphtho[1,2-b]benzofuran

9-Chloronaphtho[1,2-b]benzofuran

Cat. No.: B13383514
M. Wt: 252.69 g/mol
InChI Key: QYBMPDUADJFPKZ-UHFFFAOYSA-N
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Description

9-Chloronaphtho[1,2-b]benzofuran is a polycyclic aromatic compound featuring a benzofuran core fused with a naphthalene ring system and substituted with a chlorine atom. This structure classifies it as a fused heteroaromatic system, a scaffold of significant interest in both materials science and medicinal chemistry . In research, this compound serves as a versatile synthetic intermediate or core structure. Its primary research value lies in its potential application across two key domains. In organic electronics, fused benzofuran derivatives like naphthobenzofurans are investigated as precursors for developing organic semiconductors, where the extended π-conjugation system is crucial for electron mobility . In pharmaceutical research, the benzofuran scaffold is recognized as a "privileged structure" due to its presence in numerous biologically active molecules . Benzfuran derivatives demonstrate a diverse array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, making them a focal point for developing new therapeutic agents . The chlorine atom at the 9-position offers a handle for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies . The synthesis of regioisomerically pure naphthobenzofurans can be challenging. Recent methodologies have focused on achieving high selectivity, such as one-pot synthetic routes promoted by titanium tetrachloride that combine Friedel–Crafts-like alkylation with intramolecular cyclodehydration . This product is intended for research purposes as a chemical reference standard or synthetic building block in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H9ClO

Molecular Weight

252.69 g/mol

IUPAC Name

9-chloronaphtho[1,2-b][1]benzofuran

InChI

InChI=1S/C16H9ClO/c17-11-6-8-13-14-7-5-10-3-1-2-4-12(10)16(14)18-15(13)9-11/h1-9H

InChI Key

QYBMPDUADJFPKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC4=C3C=CC(=C4)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 9 Chloronaphtho 1,2 B Benzofuran and Analogues

Strategies for Benzofuran (B130515) and Naphthofuran Skeleton Construction

The creation of the furan (B31954) ring fused to a benzene (B151609) or naphthalene (B1677914) system is a cornerstone of synthetic organic chemistry. These scaffolds are present in numerous natural products and pharmaceutically active molecules. Methodologies for their construction are broadly categorized into transition-metal-catalyzed and metal-free approaches.

Transition-Metal Catalysis Approaches

Transition-metal catalysis offers powerful and versatile tools for the construction of C-C and C-O bonds, which are essential for forming the benzofuran and naphthofuran frameworks. Metals such as palladium, nickel, and ruthenium are prominent in facilitating these transformations through various mechanistic pathways, including cross-coupling, cyclization, and cycloisomerization reactions.

Palladium catalysis is a widely employed and powerful strategy for the synthesis of benzofuran and naphthofuran skeletons. These methods often involve the intramolecular or intermolecular coupling of appropriately functionalized precursors.

A common approach involves the intramolecular cyclization of ortho-alkynyl substituted phenols. This transformation, first described by Arcadi and coworkers, sets a precedent for forming the furan ring. nih.gov More advanced applications include one-pot syntheses that combine multiple steps. For instance, a palladium-catalyzed one-pot synthesis of CF₃-naphtho[2,1-b]furans has been achieved through an uninterrupted sequence of ortho-vinylation of β-naphthols followed by an oxidative radical cyclization. rsc.org Similarly, palladium on carbon (Pd/C) has been used to catalyze the coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtho[2,3-b]furan-4,9-diones in a process described as a reverse hydrogenolysis, which generates H₂ as the only byproduct. rsc.org Another single-step synthesis of naphtho[2,3-b]benzofuran-6,11-diones proceeds via a palladium-catalyzed cascade coupling and ring-closure of chloroquinones with iodophenols. researchgate.net

Catalyst SystemSubstratesProduct TypeKey Features
Pd(OAc)₂ / AgOAcArenes, AlkynesSubstituted NaphthalenesTwofold aryl C-H activation. nih.gov
Pd/C2-Hydroxy-1,4-naphthoquinones, OlefinsNaphtho[2,3-b]furan-4,9-dionesOxidant-free, reverse hydrogenolysis. rsc.org
Pd(OAc)₂ / Ligandβ-Naphthols, CF₃-allyl carbonatesCF₃-Naphtho[2,1-b]furansOne-pot ortho-vinylation/cyclization. rsc.org
Pd CatalystChloroquinones, IodophenolsNaphtho[2,3-b]benzofuran-6,11-dionesSingle-step cascade reaction. researchgate.net

The use of more earth-abundant and economical first-row transition metals like nickel has gained significant traction. Nickel catalysts have proven effective in constructing benzofuran rings through various cyclization strategies.

One method involves the nickel-catalyzed intramolecular dehydrogenative coupling of ortho-alkenyl phenols to yield 3-aryl benzofurans. This process utilizes simple O₂ as the oxidant, avoiding the need for sacrificial hydrogen acceptors. nih.gov Another versatile approach is the tandem Sonogashira coupling-cyclization of 2-halophenols with terminal alkynes. A notable system employs NiCl₂ with a 5-nitro-1,10-phenanthroline (B1664666) ligand under copper- and phosphine-free conditions to synthesize a range of 2-substituted benzo[b]furans and furo-pyridines in good yields. mdpi.com Furthermore, nickel catalysts can facilitate the intramolecular nucleophilic addition of aryl halides to aryl ketones. The reaction of 2-iodophenol (B132878) with 2-bromo-1-phenylethanone in a one-pot protocol using a Ni(dppp)₂Cl₂ catalyst system demonstrates this strategy. thieme-connect.com

Catalyst SystemStarting MaterialsProduct TypeKey Features
Ni(acac)₂ / O₂ortho-Alkenyl phenols3-Aryl benzofuransIntramolecular dehydrogenative coupling. nih.gov
NiCl₂ / 5-nitro-1,10-phenanthroline2-Iodo/bromophenols, 1-Alkynes2-Substituted benzo[b]furansCu-free and phosphine-free tandem reaction. mdpi.com
Ni(dppp)₂Cl₂ / Zn / 1,10-Pheno-(2-Iodophenoxy)-acetophenones2,3-Disubstituted benzofuransIntramolecular nucleophilic addition. thieme-connect.com

Ruthenium catalysts are particularly effective in mediating cycloisomerization reactions, where atoms are reorganized to form cyclic products without the loss of any atoms. These reactions provide an atom-economical route to complex molecular architectures.

While direct ruthenium-catalyzed cycloisomerization to form naphthofurans is less common, the principle is well-established in related systems. For example, ruthenium complexes such as [CpRu(CH₃CN)₃]PF₆ catalyze the cycloisomerization of diyne-ols to produce highly functionalized five- and six-membered carbocycles. researchgate.net This demonstrates the catalyst's ability to orchestrate complex skeletal rearrangements. A more analogous transformation is the ruthenium-catalyzed cycloisomerization of 2-alkynylstyrenes, which proceeds via a 1,2-carbon migration to afford substituted naphthalenes. amanote.com These examples highlight the potential of ruthenium catalysis for constructing the core ring systems of naphthofuran analogues through the isomerization of suitably designed acyclic precursors.

CatalystSubstrate TypeProduct TypeKey Transformation
[CpRu(CH₃CN)₃]PF₆Diyne-olsFunctionalized carbocyclesCycloisomerization. researchgate.net
[CpRu(CH₃CN)₃]PF₆Propargyl diynolsSubstituted pyridinesCycloisomerization-6π-cyclization. organic-chemistry.org
Ruthenium Catalyst2-AlkynylstyrenesSubstituted naphthalenesCycloisomerization via 1,2-carbon migration. amanote.com

Metal-Free Cyclization and Annulation Protocols

To circumvent the cost and potential toxicity associated with transition metals, metal-free synthetic strategies have been developed. These methods often rely on the use of unique reagents or catalysts to promote the desired cyclization and annulation reactions, offering an environmentally benign alternative for the synthesis of benzofuran and naphthofuran skeletons.

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), have emerged as powerful metal-free oxidants for facilitating the intramolecular cyclization of phenols. nih.gov These reagents are known for their mild reaction conditions and low toxicity.

A convenient and efficient metal-free synthesis of 2-arylbenzofurans and 2-arylnaphthofurans is achieved through the oxidative cyclization of ortho-hydroxystilbenes and (E)-1-styrylnaphthols, respectively. Current time information in Bangalore, IN. The reaction is typically mediated by a stoichiometric amount of PIDA in a polar aprotic solvent like acetonitrile (B52724). nih.govCurrent time information in Bangalore, IN. The proposed mechanism involves the formation of an iodonium (B1229267) intermediate, which then undergoes intramolecular attack by the phenolic oxygen, followed by elimination to yield the fused furan ring. Current time information in Bangalore, IN. This methodology has also been developed into a catalytic version, where 10 mol% of PhI(OAc)₂ is used in the presence of a co-oxidant like m-chloroperbenzoic acid (m-CPBA) to synthesize 2-arylbenzofurans in good to excellent yields. organic-chemistry.orgx-mol.com

Reagent/CatalystSubstrateProductYield
(Diacetoxyiodo)benzene (stoichiometric)(E)-2-Styrylphenol2-Phenylbenzofuran77% Current time information in Bangalore, IN.
(Diacetoxyiodo)benzene (stoichiometric)(E)-1-(4-Methoxystyryl)naphthalen-2-ol2-(4-Methoxyphenyl)naphtho[2,1-b]furan95% Current time information in Bangalore, IN.
(Diacetoxyiodo)benzene (stoichiometric)(E)-1-Styrylnaphthalen-2-ol2-Phenylnaphtho[2,1-b]furan88% Current time information in Bangalore, IN.
PhI(OAc)₂ (10 mol%) / m-CPBA(E)-2-Styrylphenol2-PhenylbenzofuranExcellent organic-chemistry.orgx-mol.com
Base-Promoted Annulation Reactions

Base-promoted cyclization represents a powerful and often inexpensive method for the synthesis of substituted benzo[b]furans. rsc.orgmdpi.com A notable example that provides a direct precedent for the synthesis of the naphtho[1,2-b]benzofuran skeleton is the one-pot, microwave-assisted synthesis of 9-methoxynaphtho[1,2-b]benzofuran. wuxibiology.com This reaction proceeds by treating 1-naphthol (B170400) with 1-bromo-4-methoxy-2-nitrobenzene using potassium tert-butoxide as the base in dimethyl sulfoxide (B87167) (DMSO). wuxibiology.com

The mechanism involves an initial nucleophilic aromatic substitution where the naphthoxide ion displaces the bromide on the nitro-activated benzene ring. This is followed by an intramolecular cyclization where the nitro group, having served its role as an activating group, is subsequently displaced to form the furan ring. wuxibiology.com The selectivity of this reaction is highly dependent on the substitution pattern of the aryl reagent. wuxibiology.com

To synthesize the target compound, 9-Chloronaphtho[1,2-b]benzofuran, a similar strategy could be envisioned, as outlined in the table below.

Reactant 1 Reactant 2 Base Solvent Potential Product
1-Naphthol1-Bromo-4-chloro-2-nitrobenzenePotassium tert-butoxideDMSOThis compound

This approach highlights the utility of a well-positioned leaving group (like a nitro group) to facilitate the final ring-closing step in a base-promoted fashion. The use of microwave irradiation can significantly reduce reaction times and improve yields. wuxibiology.com

Acid-Catalyzed Intramolecular Cyclizations

Acid-catalyzed intramolecular cyclizations are a cornerstone in the synthesis of many heterocyclic systems, including benzofurans. youtube.com These reactions often proceed through the generation of a reactive intermediate, such as an oxonium ion, which then undergoes electrophilic attack by an activated aromatic ring. youtube.com For instance, the cyclization of acetal (B89532) substrates in the presence of a strong acid like polyphosphoric acid (PPA) is a common method for constructing the benzofuran core. youtube.com

While a direct application to this compound is not prominently documented, the general principle can be applied. A hypothetical precursor, such as a suitably substituted aryl ether, could be designed to undergo acid-catalyzed cyclization to form the desired naphthobenzofuran (B12659138) scaffold. The regioselectivity of such cyclizations can be a critical factor and may be influenced by the electronic nature of the substituents on the aromatic rings. youtube.com Computational studies, such as molecular orbital analysis, can be employed to predict the favored cyclization pathway. youtube.com

Photoinduced and Thermal Rearrangement Strategies

Photocyclization of Hexatriene Systems

Photocyclization, particularly the Mallory reaction, offers a powerful method for the synthesis of polycyclic aromatic compounds and fused heterocyclic systems. rsc.org This reaction involves the light-induced 6π-electrocyclization of a 1,3,5-hexatriene (B1211904) system, followed by an oxidative aromatization step to yield the final fused ring product. rsc.orgresearchgate.net

For the synthesis of a naphthobenzofuran scaffold, a precursor containing a stilbene-like moiety with the appropriate naphthalene and benzofuran components could be designed. Upon irradiation, this precursor would be expected to cyclize to form the core structure of this compound. The position of the chloro substituent would need to be incorporated into one of the starting aryl rings.

Precursor Type Reaction Type Key Intermediate Potential Product Scaffold
Aryl-substituted Naphthyl-ethenePhotocyclization (Mallory Reaction)Dihydrophenanthrene-like intermediateNaphthobenzofuran
Flash Vacuum Pyrolysis (FVP) for Heteroaromatic Systems

Flash vacuum pyrolysis (FVP) is a technique used in organic synthesis to carry out gas-phase reactions at high temperatures and low pressures. rsc.org This method is particularly useful for generating highly reactive intermediates and for synthesizing strained or unusual ring systems that may not be accessible through conventional solution-phase chemistry. rsc.orgorganic-chemistry.org

The FVP of specifically designed precursors can lead to the formation of fused heteroaromatic systems through intramolecular rearrangements or cyclizations. For instance, the pyrolysis of azides, triazoles, or tetrazoles can generate reactive nitrenes or carbenes, which can then undergo intramolecular insertion reactions to form new rings. Current time information in Durgapur, IN.nih.gov While a specific FVP route to this compound has not been reported, the technique offers a potential pathway from a suitably functionalized precursor, likely involving the extrusion of a small molecule like nitrogen gas to drive the formation of the fused ring system.

Multi-Component and Cascade Reactions for Naphthobenzofuran Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. chemicalpapers.com These reactions are atom-economical and can rapidly generate molecular diversity. Current time information in Durgapur, IN. Cascade reactions, similarly, involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates.

The construction of complex scaffolds, such as naphthobenzofurans, is amenable to MCR strategies. For example, consecutive Betti and Bargellini multicomponent reactions have been used to synthesize naphtho[1,2-f] wikipedia.orgoxazepine scaffolds, demonstrating the power of MCRs in building complex fused systems based on naphthol. An appropriately designed MCR could potentially assemble the this compound skeleton from simpler, readily available starting materials in a single, efficient step.

Fischer Indolization for Fused Heteroacenes

The Fischer indole (B1671886) synthesis is a classic and versatile method for the synthesis of indoles from arylhydrazines and carbonyl compounds under acidic conditions. This reaction has been extended to the synthesis of more complex fused heteroaromatic systems, or heteroacenes, where the indole ring is annulated to other aromatic or heteroaromatic rings. youtube.com

While the direct product of a Fischer indolization is an indole, the strategic application of this reaction can be used to build precursors that can be further transformed into other fused systems. For instance, a ketone containing a benzofuran moiety could be reacted with a substituted naphthylhydrazine. The resulting fused indole could then potentially be modified through subsequent reactions to yield the target naphthobenzofuran. The reaction is catalyzed by a variety of Brønsted and Lewis acids.

Reactant 1 Reactant 2 Catalyst Type Primary Product
Substituted NaphthylhydrazineBenzofuran-containing ketoneBrønsted or Lewis AcidFused Indole Heteroacene

This approach underscores the modularity of synthetic organic chemistry, where well-established named reactions can be adapted to the synthesis of novel and complex molecular architectures.

Regioselective Synthesis of Substituted Naphtho[1,2-b]benzofurans

The controlled construction of the naphtho[1,2-b]benzofuran skeleton with specific substitution patterns is a key challenge in synthetic organic chemistry. Modern methodologies have been developed to address this, allowing for precise regiochemical outcomes.

Intramolecular Alkyne Carbonyl Metathesis (IACM) for Acylated Derivatives

A direct and efficient route for producing 5- and 6-acylated naphtho[1,2-b]benzofurans has been developed utilizing a sequence of Sonogashira coupling followed by an intramolecular alkyne carbonyl metathesis (IACM). researchgate.netx-mol.com This strategy effectively assembles the central aromatic C-ring of the naphtho[1,2-b]benzofuran system with high regiospecificity. researchgate.netx-mol.com The process allows for the precise placement of an acyl group at either the C5 or C6 position, demonstrating a powerful method for creating functionalized derivatives. researchgate.netx-mol.com The reaction proceeds through the cyclization of precursor molecules containing both an alkyne and a carbonyl group, often catalyzed by acids or metal complexes. researchgate.netrsc.orgrsc.org

Table 1: Overview of IACM for Acylated Naphtho[1,2-b]benzofurans

Key ReactionProcessOutcomeReference
Intramolecular Alkyne Carbonyl Metathesis (IACM)A successive Sonogashira coupling and IACM sequence is used to construct the central aromatic ring.Regiospecific synthesis of 5- or 6-acylated naphtho[1,2-b]benzofurans. researchgate.netx-mol.com

Control of Regioselectivity in Annulation Processes

Control over regioselectivity is paramount in the synthesis of complex heterocyclic systems. Several annulation strategies have been reported that provide specific isomers of the naphtho[1,2-b]benzofuran core.

One notable method involves an Indium(III) triflate (In(OTf)₃)-catalyzed cascade formal [3+2] cycloaddition. dntb.gov.uarsc.org This reaction, conducted between 1,4-naphthoquinones and β-ketoamides, yields highly functionalized naphtho[1,2-b]furan-3-carboxamides with excellent regioselectivity. dntb.gov.uarsc.org The methodology is valued for its efficiency and the biological relevance of the resulting amide products. rsc.orgrsc.org

Another innovative approach is an acid-promoted, metal-free cascade [3+2] annulation. nih.gov This process uses β-naphthols as 1,3-bis-nucleophiles which react with a 1,2-bis-electrophile generated in situ from Z-enoate propargylic alcohols. nih.gov This strategy is significant as it represents a cascade, metal-free pathway to complex naphthofurans and has been successfully applied to the synthesis of frameworks for bioactive natural products. nih.gov

General synthetic approaches often start from 1,4-naphthoquinones and employ various annulation techniques to construct the furan ring. rsc.orgrsc.org These include reactions with silyloxydienes, Lewis acid-catalyzed additions, and conjugate additions, all of which offer different levels of regiochemical control. rsc.org

Derivatization Strategies for Naphtho[1,2-b]benzofuran Frameworks

The biological activity and material properties of naphtho[1,2-b]benzofurans can be fine-tuned by introducing various functional groups onto the core structure.

Functionalization of the Naphtho[1,2-b]benzofuran Core

The functionalization of the naphtho[1,2-b]benzofuran core is essential for exploring new chemical space and developing novel bioactive compounds. researchgate.net The intramolecular alkyne carbonyl metathesis (IACM) approach is a prime example of a method that simultaneously constructs and functionalizes the heterocyclic system. researchgate.netx-mol.com By incorporating an acyl group during the ring-forming step, this method provides direct access to C5- or C6-acylated derivatives, which can serve as handles for further synthetic transformations. researchgate.net The ability to introduce such functional groups regiospecifically is a significant advantage for creating diverse chemical libraries. researchgate.net

Introduction of Specific Substituents (e.g., Halogenation, Acylation, Methoxylation)

The introduction of specific substituents is a key strategy for modifying the properties of the naphtho[1,2-b]benzofuran scaffold.

Halogenation : The synthesis of chloro-substituted derivatives, such as 5-chloro-2-nitro-naphtho[1,2-b]furan, has been reported. ontosight.ai The typical synthetic route involves the initial formation of the naphthofuran core, followed by the introduction of the chloro and other substituents. ontosight.ai This suggests that direct halogenation of the core is a viable derivatization strategy.

Acylation : As previously discussed, the IACM method provides a direct route to 5- and 6-acylated naphtho[1,2-b]benzofurans. researchgate.netx-mol.com This is a powerful tool for introducing carbonyl functionality at specific positions on the fused aromatic system.

Methoxylation : A highly selective, one-pot, microwave-assisted synthesis has been developed for 9-methoxynaphtho[1,2-b]benzofuran. mdpi.comresearchgate.net This efficient procedure involves the reaction of 1-naphthol with 1-bromo-4-methoxy-2-nitrobenzene in the presence of a base. mdpi.com The nitro group plays a crucial dual role, first as an activating group for nucleophilic aromatic substitution and then as a leaving group during the final furan ring cyclization. mdpi.com This method avoids the formation of isomeric byproducts and significantly improves upon previous synthetic routes. mdpi.com

Table 2: Selected Derivatization Methods for Naphtho[1,2-b]benzofuran

Functional GroupMethodologyKey ReagentsProduct ExampleReference
AcylIntramolecular Alkyne Carbonyl Metathesis (IACM)o-Alkynylbenzaldehydes/ketones5-Acylnaphtho[1,2-b]benzofuran researchgate.net
Methoxy (B1213986)Microwave-Assisted One-Pot Synthesis1-naphthol, 1-bromo-4-methoxy-2-nitrobenzene, potassium tert-butoxide9-Methoxynaphtho[1,2-b]benzofuran mdpi.comresearchgate.net
ChloroPost-core formation functionalizationNot specified5-Chloro-2-nitro-naphtho[1,2-b]furan ontosight.ai

Reaction Mechanisms and Pathways in Naphthobenzofuran Chemistry

Mechanistic Investigations of Cyclization Reactions

The construction of the furan (B31954) ring fused to the naphthalene (B1677914) system is the cornerstone of naphthobenzofuran (B12659138) synthesis. This is typically achieved through cyclization reactions that can proceed via electrophilic, nucleophilic, or radical-based mechanisms.

Electrophilic cyclization is a common and effective strategy for constructing the benzofuran (B130515) and by extension, the naphthobenzofuran, core. This pathway involves the attack of an electron-rich π-system, such as an alkyne or alkene, on an electrophile, which initiates a cyclization cascade. In the synthesis of related benzofuran structures, various electrophilic reagents are employed to trigger the ring-closing step.

Commonly used electrophiles include halogens (I₂, NBS, NCS) and hypervalent iodine reagents. organic-chemistry.org For instance, the reaction of o-alkynyl anisoles with an electrophile (E⁺) leads to the formation of a vinyl cation or a cyclic intermediate, which is then attacked by the oxygen of the methoxy (B1213986) group. Subsequent demethylation yields the benzofuran ring. rsc.org This strategy allows for the regioselective introduction of substituents onto the furan ring. organic-chemistry.org

Detailed research findings on electrophilic cyclization for benzofuran synthesis are summarized in the table below.

Precursor TypeElectrophilic ReagentKey Mechanistic StepRef.
o-alkynyl anisolesI₂, NBS, NCSHalogen-induced cyclization of the alkyne. organic-chemistry.org
ortho-hydroxystilbenes(Diacetoxyiodo)benzene (B116549) [PhI(OAc)₂]Hypervalent iodine-mediated oxidative cyclization. organic-chemistry.org
o-alkynyl anisolesDimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF)Electrophilic attack by the sulfonium salt on the alkyne. rsc.org
o-iodoanisoles and terminal alkynesN/A (Followed by electrophile)Sonogashira coupling followed by electrophilic cyclization. organic-chemistry.org

These methods demonstrate the versatility of electrophilic cyclization in forming the furan ring, a foundational step that can be adapted for the synthesis of more complex naphthobenzofuran systems.

Nucleophilic pathways are also pivotal in the assembly of naphthobenzofurans. These reactions can involve the addition of a nucleophile to an activated double or triple bond or, more commonly, an intramolecular or intermolecular aromatic nucleophilic substitution (SNAr). wikipedia.org

A notable example is the synthesis of 9-methoxynaphtho[1,2-b]benzofuran, a close analog of the target compound. mdpi.com The proposed mechanism for this reaction involves a base-mediated annulation. mdpi.com The reaction begins with the deprotonation of 1-naphthol (B170400) to form the more nucleophilic naphthalen-1-olate. This nucleophile then attacks 1-bromo-4-methoxy-2-nitrobenzene. The presence of the electron-withdrawing nitro group in the ortho-position activates the ring towards nucleophilic aromatic substitution, facilitating the displacement of the bromide ion. mdpi.com Following this initial substitution, a second equivalent of base promotes an intramolecular cyclization. In this step, a carbanion is formed, which then attacks the carbon bearing the nitro group, displacing it as a nitrite ion to form the furan ring. mdpi.com

The key steps in this nucleophilic substitution and cyclization pathway are outlined below.

StepReactantsKey ProcessIntermediate/ProductRef.
11-Naphthol, Potassium tert-butoxideDeprotonationNaphthalen-1-olate mdpi.com
2Naphthalen-1-olate, 1-bromo-4-methoxy-2-nitrobenzeneIntermolecular Aromatic Nucleophilic Substitution (SNAr)Displacement of Bromide mdpi.com
3Intermediate from Step 2, Potassium tert-butoxideIntramolecular Cyclization / SNArDisplacement of Nitrite mdpi.com
4Final ProductAromatization9-methoxynaphtho[1,2-b]benzofuran mdpi.com

This mechanism highlights the dual role of the nitro group, first as an activating group for the initial SNAr reaction and subsequently as a leaving group in the final ring-forming step. mdpi.com

Under thermal conditions, the formation and decomposition of naphthobenzofuran precursors can involve radical and diradical intermediates. chimia.ch Studies on the thermal reactions of related compounds, such as 2,3-dihydrobenzofuran, provide insight into these high-energy pathways. researchgate.net At elevated temperatures (typically above 1000 K), unimolecular cleavage of the furan ring can occur. researchgate.netresearchgate.net

These reactions proceed through the homolytic cleavage of C-C and C-O bonds, generating unstable radical intermediates. For example, the thermal decomposition of 2,3-dihydrobenzofuran is believed to proceed through reactions that produce intermediates such as formyl (HCO•), benzyl (C₆H₅−CH₂•), acetyl (CH₃CO•), and phenyl (C₆H₅•) radicals. researchgate.net These highly reactive species are responsible for initiating subsequent free-radical chain reactions that lead to a variety of decomposition products. researchgate.netresearchgate.net

Precursor MoleculeTemperature Range (K)Observed Radical IntermediatesConsequenceRef.
2,3-Dihydrobenzofuran1040–1270HCO•, C₆H₅−CH₂•, CH₃CO•, C₆H₅•Initiation of free radical reactions researchgate.net
Isodihydrobenzofuran (Phthalan)1050–1300HCO•, C₆H₅−CH₂•Propagation of free radical reactions researchgate.net

While often associated with decomposition, understanding these radical pathways is crucial for predicting the stability of naphthobenzofuran compounds at high temperatures and for designing syntheses that may proceed through controlled radical cyclizations.

Pericyclic Reactions and Rearrangements in Naphthobenzofuran Formation

Pericyclic reactions, which are concerted processes that proceed through a cyclic transition state, offer elegant and stereospecific routes to complex molecular architectures, including naphthobenzofurans. fiveable.me These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. youtube.com

Electrocyclization is a type of pericyclic reaction characterized by the formation of a sigma bond between the ends of a conjugated π-system, leading to the creation of a ring. youtube.com A powerful method for the synthesis of naphtho[1,2-b]benzofurans involves a photoinduced 6π-electrocyclization. researchgate.net

In this approach, a precursor containing a 2-arylbenzofuran fragment as part of a 1,3,5-hexatriene (B1211904) system is irradiated with light. researchgate.net This photochemical activation promotes a 6π-electrocyclization, a concerted reaction that forms a new carbon-carbon sigma bond. This step creates the central benzene (B151609) ring of the naphthobenzofuran system, resulting in a key 5,6-dihydronaphtho[1,2-b]benzofuran intermediate. researchgate.net The reaction is highly efficient and proceeds under mild conditions, making it a valuable synthetic tool.

Reaction TypeConditionsKey IntermediateFinal StepRef.
Photochemical 6π-ElectrocyclizationIrradiation (light)5,6-Dihydronaphtho[1,2-b]benzofuranSigmatropic shift and oxidative aromatization researchgate.net

The formation of the dihydro intermediate is a critical step, as this species subsequently undergoes further transformations to yield the final aromatic naphthobenzofuran product. researchgate.net

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-system. wikipedia.orglibretexts.org These reactions are classified by an order term [i,j], which denotes the migration of a σ-bond to a new position. wikipedia.org

Following the 6π-electrocyclization described above, the resulting 5,6-dihydronaphtho[1,2-b]benzofuran intermediate undergoes a researchgate.netnih.gov-H sigmatropic shift. researchgate.net This intramolecular process involves the migration of a hydrogen atom from one position to another nine atoms away, which is a crucial step leading towards the aromatization of the newly formed ring. The final step is an oxidative aromatization that yields the stable, fully aromatic naphtho[1,2-b]benzofuran system. researchgate.net

Other types of sigmatropic rearrangements are also prominent in benzofuran synthesis. The elsevierpure.comelsevierpure.com-sigmatropic rearrangement, which includes the well-known Claisen and Cope rearrangements, is a particularly useful carbon-carbon bond-forming reaction. libretexts.orgnih.gov For example, a method for synthesizing benzofurans utilizes a elsevierpure.comelsevierpure.com-sigmatropic rearrangement triggered by the N-trifluoroacetylation of oxime ethers, proceeding under mild conditions to form the desired heterocyclic core. organic-chemistry.org

Rearrangement TypeDescriptionApplication in Furan ChemistryRef.
researchgate.netnih.gov-H Sigmatropic ShiftMigration of a hydrogen atom across a 9-atom system.Rearomatization of a dihydronaphthobenzofuran intermediate. researchgate.net
elsevierpure.comelsevierpure.com-Sigmatropic Rearrangement (Claisen-type)Reorganization of a 6-atom system (e.g., allyl vinyl ether).Synthesis of benzofuran and dihydrobenzofuran cores from oxime ethers. organic-chemistry.org
researchgate.netwikipedia.org-Sigmatropic RearrangementMigration of a group (often H) across a 5-atom π-system.Commonly observed in cyclopentadiene systems; relevant to rearrangements in fused rings. fiveable.me

These concerted rearrangements provide a high degree of control over the molecular structure and are integral to sophisticated strategies for synthesizing complex heterocyclic compounds like 9-Chloronaphtho[1,2-b]benzofuran.

Catalytic Cycles in Transition-Metal Mediated Syntheses

The construction of the naphthobenzofuran skeleton, including derivatives like this compound, is efficiently achieved through various transition-metal-catalyzed reactions. These methods offer high atom economy and functional group tolerance. The core of these transformations lies in the catalytic cycles of metals such as palladium, rhodium, and gold, which facilitate the formation of key carbon-carbon and carbon-oxygen bonds.

Palladium-Catalyzed Cycles

Palladium catalysis is a cornerstone in the synthesis of benzofurans and their fused analogues. nih.gov Common strategies involve Sonogashira coupling followed by cyclization, or Heck-type reaction pathways. nsf.govnih.gov

A prevalent pathway begins with a copper-free Sonogashira coupling reaction between a terminal alkyne and an ortho-iodo-naphthol derivative. nih.govwikipedia.org The catalytic cycle (as depicted in Figure 1) is initiated by the oxidative addition of the iodo-naphthol to a Pd(0) complex, forming a Pd(II) intermediate. youtube.com Subsequently, a transmetalation step occurs where the deprotonated alkyne displaces the halide on the palladium center. mdpi.com The final key step is a reductive elimination , which forms the C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. youtube.com The resulting intermediate then undergoes an intramolecular cyclization (hydroalkoxylation) to form the furan ring of the naphthobenzofuran system.

Figure 1: Simplified Palladium-Catalyzed Sonogashira Coupling Cycle

Another significant palladium-catalyzed route is the intramolecular Heck-type reaction or oxyarylation. nsf.govnih.gov In this cycle, a Pd(II) catalyst coordinates to an alkene moiety within the substrate. nih.gov This is followed by an intramolecular carbopalladation or arylpalladation onto the double bond. nsf.govmdpi.com The cycle is completed by a β-hydride elimination and reductive elimination, which forms the heterocyclic ring and regenerates the active palladium species. mdpi.comnih.gov

Catalyst SystemKey Mechanistic StepsTransformation Type
Pd(0) complexes (e.g., Pd(PPh₃)₄), BaseOxidative Addition, Transmetalation, Reductive Elimination, Intramolecular CyclizationSonogashira Coupling / Cyclization
Pd(II) salts (e.g., Pd(OAc)₂), OxidantC-H Activation, Intramolecular Arylpalladation, β-Hydride Elimination, Reductive EliminationDehydrogenative Heck / Oxyarylation

Rhodium-Catalyzed Cycles

Rhodium catalysts, particularly Rh(III) complexes, are highly effective in synthesizing benzofuran derivatives through C-H activation and annulation strategies. nih.govnih.gov These reactions offer an atom-economical approach by directly functionalizing otherwise inert C-H bonds.

The catalytic cycle typically begins with the coordination of a directing group on the substrate to the Rh(III) center. rsc.orgescholarship.org This is followed by a chelation-assisted C-H activation (or metalation) step, forming a five-membered rhodacycle intermediate. nih.gov This intermediate then coordinates with a coupling partner, such as an alkyne or alkene. Migratory insertion of the coupling partner into the Rh-C bond occurs, expanding the ring. nih.gov The final steps involve reductive elimination and protonolysis to release the annulated naphthobenzofuran product and regenerate the active Rh(III) catalyst. nih.gov

Catalyst SystemKey Mechanistic StepsTransformation Type
[Cp*RhCl₂]₂, AgSbF₆, BaseChelation-Assisted C-H Activation, Migratory Insertion, Reductive EliminationC-H Functionalization / Annulation
Wilkinson's Catalyst (RhCl(PPh₃)₃)Oxidative Addition, Insertion, Reductive EliminationIntramolecular Annulation

Gold-Catalyzed Cycles

Homogeneous gold catalysis, typically involving Au(I) or Au(III) species, has emerged as a powerful tool for the synthesis of benzofurans via the activation of π-systems like alkynes. nih.govresearchgate.net Gold catalysts are highly carbophilic and effectively catalyze the intramolecular cyclization of ortho-alkynylphenol derivatives. nih.gov

The catalytic cycle is initiated by the coordination of the gold catalyst to the alkyne moiety, which activates it towards nucleophilic attack. rsc.orgmorressier.com The phenolic oxygen then attacks the activated alkyne in an intramolecular fashion (a 6-endo-dig or 5-exo-dig cyclization). nih.gov This step forms the furan ring. The cycle is completed by protodeauration , where a proton replaces the gold catalyst, releasing the benzofuran product and regenerating the active gold catalyst for the next cycle. rsc.orgmorressier.com

Catalyst SystemKey Mechanistic StepsTransformation Type
Au(I)-NHC complexes, Ag(I) saltAlkyne π-Activation, Intramolecular Nucleophilic Attack (Hydroalkoxylation), ProtodeaurationIntramolecular Cyclization
JohnPhosAuCl, AgNTf₂Alkyne Coordination, Claisen Rearrangement Cascade, CondensationAlkoxylation / Rearrangement Cascade

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of organic molecules. For a compound like 9-Chloronaphtho[1,2-b]benzofuran, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

The structural complexity of this compound, with its multiple aromatic rings, necessitates the use of sophisticated 2D NMR experiments to resolve overlapping signals and establish connectivity between atoms.

A detailed analysis of the analogous compound, 9-methoxynaphtho[1,2-b]benzofuran, provides a solid foundation for predicting the NMR spectrum of the 9-chloro derivative. mdpi.com The replacement of the methoxy (B1213986) group with a chlorine atom would induce predictable changes in the chemical shifts of nearby protons and carbons, primarily due to differences in their electronic (inductive and mesomeric) effects.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show a series of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the naphthyl and benzofuran (B130515) moieties will exhibit complex splitting patterns due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for all 16 carbon atoms in the molecule. The carbon atom directly attached to the chlorine (C-9) would show a characteristic chemical shift influenced by the electronegativity of the halogen.

Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. It is instrumental in identifying adjacent protons on the aromatic rings, allowing for the tracing of the connectivity within the naphthalene (B1677914) and benzene (B151609) ring systems.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹JCH). This experiment is crucial for assigning the ¹³C signal corresponding to each protonated carbon atom in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This powerful technique helps in piecing together the entire molecular structure by connecting different fragments. For instance, correlations from protons to quaternary carbons (which are not visible in HSQC) are vital for assigning the complete carbon skeleton.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for confirming the regiochemistry of the fused ring system and the position of substituents by observing through-space interactions between protons on different rings.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on the analysis of 9-methoxynaphtho[1,2-b]benzofuran.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (Proton to Carbon)Key NOESY Correlations (Proton to Proton)
1~8.4~120C-2, C-11bH-2
2~7.6~126C-1, C-3, C-11bH-1, H-3
3~7.5~125C-2, C-4, C-4aH-2, H-4
4~8.0~128C-3, C-4a, C-11bH-3
5a-~129--
6~7.9~123C-5a, C-7, C-11aH-7
7~7.8~120C-6, C-8, C-11cH-6, H-8
8~7.4~127C-7, C-9, C-11cH-7
9-~130--
10~7.7~112C-8, C-9, C-11aH-11
11~7.6~122C-10, C-11a, C-5aH-10
11a-~150--
11b-~121--
11c-~156--
4a-~132--
6a-~118--

Note: The chemical shift values are estimates and would require experimental verification. The correlations are predicted based on the known structure.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a distinctive M+2 peak with about one-third the intensity of the molecular ion peak (M+). chemguide.co.uk

Table 2: Predicted HRMS Data for this compound.

IonCalculated Exact MassExpected Isotopic Pattern (M:M+2)
[C₁₆H₉³⁵ClNaO]⁺275.0234~3:1
[C₁₆H₉³⁷ClNaO]⁺277.0205

Note: The calculated masses are for the sodium adducts, which are commonly observed in ESI-HRMS.

Tandem mass spectrometry involves the selection of a specific ion (e.g., the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides valuable structural information by revealing the fragmentation pathways of the molecule. For this compound, characteristic fragmentation would likely involve the loss of a chlorine atom (Cl•), a hydrogen chloride molecule (HCl), or a formyl radical (HCO•), leading to the formation of stable aromatic cations.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of this compound in complex mixtures, such as reaction crude or environmental samples. The liquid chromatograph separates the components of the mixture, and the mass spectrometer provides mass and structural information for each separated component, allowing for the identification and quantification of the target compound.

X-ray Crystallography for Definitive Solid-State Structural Confirmation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the crystal lattice.

This technique provides definitive information on:

Bond lengths and angles: Confirming the geometry of the fused ring system.

Planarity of the aromatic rings: Assessing any distortion from planarity.

Intermolecular interactions: Revealing how the molecules pack in the solid state, including any π-π stacking or other non-covalent interactions.

While a crystal structure for this compound is not publicly available, studies on related naphthofuran and benzofuran derivatives have utilized this technique to unambiguously confirm their structures. nih.govvensel.org

Table 3: General Crystallographic Data Obtainable from X-ray Analysis.

ParameterInformation Provided
Crystal SystemThe symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry elements present in the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)The size and shape of the repeating unit of the crystal lattice.
Bond Lengths (Å)The distances between bonded atoms.
Bond Angles (°)The angles between adjacent bonds.
Torsion Angles (°)The dihedral angles that define the conformation of the molecule.

The acquisition of such data for this compound would provide unequivocal proof of its structure and conformation in the solid state.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that corresponds to the vibrational modes of the molecule's bonds. The IR spectrum of this compound is characterized by a unique pattern of absorptions that confirm the presence of its core structural features: the aromatic rings, the ether linkage within the furan (B31954) ring, and the carbon-chlorine bond.

The key functional groups and their expected absorption regions in an IR spectrum are:

Aromatic C-H Stretch: The presence of the naphthyl and benzofuran ring systems gives rise to characteristic C-H stretching vibrations. These typically appear at wavenumbers just above 3000 cm⁻¹. libretexts.org

Aromatic C=C Stretch: The multiple carbon-carbon double bonds within the fused aromatic rings produce a series of sharp absorption bands in the 1600-1400 cm⁻¹ region. libretexts.org These bands are a hallmark of aromatic compounds.

C-O-C Stretch (Aryl Ether): The ether linkage within the central furan ring, specifically an aryl-O-aryl bond, is expected to produce a strong, characteristic stretching vibration.

C-Cl Stretch: The carbon-chlorine bond vibration is typically observed in the lower frequency "fingerprint region" of the spectrum, generally between 850 and 550 cm⁻¹. libretexts.org The exact position can provide clues about the substitution pattern on the aromatic ring.

The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region. docbrown.info This area contains a complex series of overlapping signals from various bending and stretching vibrations that are unique to the specific molecule, allowing for definitive identification when compared against a reference spectrum. docbrown.info The absence of bands characteristic of other functional groups, such as a broad O-H stretch (3200-3600 cm⁻¹) or a strong C=O stretch (1670-1780 cm⁻¹), is also critical for confirming the structure. pressbooks.pub

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

Functional GroupBond TypeExpected Wavenumber (cm⁻¹)Vibration Type
Aromatic SystemC-H3100 - 3000Stretch
Aromatic SystemC=C1600 - 1400In-ring Stretch
Benzofuran MoietyC-O-C1300 - 1000Asymmetric Stretch
Chloro SubstituentC-Cl850 - 550Stretch
Aromatic SystemC-H900 - 675Out-of-Plane Bend

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

Chromatography is essential for separating this compound from reaction byproducts, starting materials, or isomers and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A typical setup involves a reversed-phase column (e.g., C18) where the stationary phase is nonpolar. A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the components. Due to its extensive aromatic system, the compound is an excellent chromophore, making UV detection at a specific wavelength (e.g., 254 nm) a highly effective method for detection and quantification. The retention time is characteristic of the compound under specific conditions, and the peak area in the chromatogram is proportional to its concentration, allowing for accurate purity assessment. For complex mixtures, HPLC coupled with mass spectrometry (LC-MS) can be used for definitive peak identification, although direct analysis of some chlorinated benzofurans can be challenging and may require derivatization. nih.gov

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. For a compound like this compound, which has a relatively high molecular weight, a high-temperature capillary column with a nonpolar stationary phase would be required. The sample is vaporized in a heated inlet and carried through the column by an inert gas (e.g., helium or nitrogen). Separation is based on the compound's boiling point and its interactions with the stationary phase. Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time data for quantification and a mass spectrum for structural confirmation. For related polar aromatic compounds like naphthols, derivatization is often employed to increase volatility and improve chromatographic peak shape for GC analysis. nih.gov

Table 2: Typical Chromatographic Conditions for Analysis of Naphthobenzofuran (B12659138) Derivatives

TechniqueParameterTypical Condition/ValuePurpose
HPLC ColumnReversed-Phase C18 or C8Separation based on hydrophobicity
Mobile PhaseAcetonitrile/Water or Methanol/Water GradientElution of the compound from the column
DetectionUV-Vis Detector (e.g., at 254 nm)Quantification and detection of aromatic compounds
Flow Rate0.5 - 1.5 mL/minControls retention time and peak resolution
GC ColumnCapillary column (e.g., DB-5, HP-5ms)Separation of volatile compounds
Carrier GasHelium or HydrogenTransports sample through the column
Inlet Temperature250 - 300 °CEnsures complete vaporization of the sample
Oven ProgramTemperature gradient (e.g., 100 to 320 °C)Separation based on boiling point/volatility
DetectorMass Spectrometer (MS) or Flame Ionization Detector (FID)Identification and Quantification

Computational and Theoretical Studies of Naphthobenzofuran Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 9-Chloronaphtho[1,2-b]benzofuran. These calculations can elucidate the electronic structure, molecular geometry, and energetic landscape of the compound, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying polycyclic aromatic compounds and their derivatives. nih.govsemanticscholar.orgresearchgate.net DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, this would involve finding the conformation with the lowest electronic energy. The presence of the chlorine atom at the 9-position introduces specific electronic and steric effects that influence the planarity and bond lengths of the naphthobenzofuran (B12659138) skeleton.

Once the optimized geometry is obtained, DFT can be used to calculate various energetic properties. This includes the total energy of the molecule, which is essential for comparing the stability of different isomers or conformers. Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's electronic excitability and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. In a study on polychlorinated dibenzofurans, DFT calculations with the B3LYP functional and the 6-311G(d,p) basis set were used to obtain such descriptors. nih.gov

Illustrative data that could be generated from DFT calculations for this compound is presented in Table 1.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: The following data is illustrative and based on typical values for similar compounds, as specific experimental or calculated data for this compound is not readily available in the public domain.)

PropertyCalculated Value
Total Energy (Hartree)-1250.5
HOMO Energy (eV)-6.2
LUMO Energy (eV)-2.5
HOMO-LUMO Gap (eV)3.7
Dipole Moment (Debye)2.1

Advanced Quantum Mechanical Approaches for Accuracy

While DFT is widely used, more advanced and computationally intensive quantum mechanical methods can be employed for higher accuracy, especially when studying excited states or complex reaction mechanisms. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more demanding in terms of computational resources, can provide benchmark-quality data for the electronic structure and energetics of this compound. These methods are particularly useful for validating the results obtained from more computationally efficient DFT calculations.

Structure-Reactivity and Structure-Property Relationship (QSRR/QSPR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful tools for establishing mathematical relationships between the structural features of a molecule and its reactivity or physical properties. physchemres.org These models are particularly valuable for predicting the behavior of new or untested compounds based on a dataset of known molecules.

Prediction of Reactive Sites and Selectivity

Computational methods can be used to predict the most likely sites for chemical reactions on the this compound molecule. For electrophilic or nucleophilic attacks, the local reactivity descriptors derived from DFT calculations, such as the Fukui function and condensed-to-atom Fukui indices, are particularly useful. researchgate.net These descriptors help in identifying which atoms in the molecule are most susceptible to attack. For instance, in a study on the reactivity of polycyclic aromatic hydrocarbons, the condensed Fukui function was found to be an effective predictor of reactive sites. researchgate.netnih.gov The chlorine atom, being an electron-withdrawing group, is expected to influence the electron density distribution across the aromatic system, thereby affecting the regioselectivity of reactions.

Data-Driven Modeling for Reactivity Parameters

Data-driven modeling, often in the form of QSAR/QSPR, leverages existing experimental data to build predictive models. ijpsr.comnih.gov For a series of substituted naphthobenzofurans, a QSPR model could be developed to predict properties like solubility, toxicity, or even reaction rate constants. semanticscholar.org These models typically use a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. For example, a study on polychlorinated dibenzofurans used descriptors like hydrophobicity and steric parameters to develop QSARs for their biological activity. nih.gov

An illustrative QSPR model for predicting a hypothetical property of substituted naphthobenzofurans is shown in Table 2.

Table 2: Illustrative QSPR Model for a Hypothetical Property of Substituted Naphthobenzofurans (Note: This table is for illustrative purposes to demonstrate the concept of a QSPR model.)

CompoundMolecular Weight (amu)LogPPredicted Property Value
Naphtho[1,2-b]benzofuran218.264.55.2
This compound252.705.16.8
9-Methoxynaphtho[1,2-b]benzofuran248.294.34.9

In Silico Modeling for Reaction Pathway Elucidation

In silico modeling provides a powerful means to investigate the mechanisms of chemical reactions involving this compound. researchgate.netunict.it By mapping out the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the most favorable reaction pathways. This is particularly useful for understanding the synthesis of the molecule or its potential degradation pathways in the environment. For instance, computational studies on the formation of polycyclic aromatic hydrocarbons have used molecular dynamics simulations to reveal detailed reaction paths. researchgate.net Similarly, the mechanism of formation of substituted benzofurans can be explored through computational modeling of the cyclization reactions. mdpi.com

An example of how in silico modeling can be used is in the study of the synthesis of this compound. The reaction mechanism, including the energies of reactants, intermediates, transition states, and products, can be calculated to understand the feasibility and selectivity of the synthetic route.

Application of Machine Learning and Artificial Intelligence in Naphthobenzofuran Chemistry

One of the primary applications of ML in chemistry is the prediction of molecular properties (a practice known as QSPR or QSAR if related to activity). nih.gov For classes of compounds like naphthobenzofurans, ML models, particularly graph neural networks, can be trained on existing data to predict properties such as solubility, toxicity, and biological activity for novel, unsynthesized molecules. nih.govchemrxiv.org This predictive capability significantly reduces the time and cost associated with experimental screening. neurips.cc

AI is also being employed to predict the outcomes of chemical reactions. By training models on large datasets of known reactions, it is possible to forecast the likely products, yields, and optimal conditions for new transformations. rsc.org This is particularly valuable for the synthesis of complex structures like this compound, where multiple reaction pathways may be possible.

The application of these AI and ML techniques to naphthobenzofuran chemistry holds the potential to unlock new scientific insights and accelerate the development of novel functional materials and therapeutic agents.

Interactive Data Table: AI and Machine Learning Applications in Heterocyclic Chemistry

This table provides examples of how AI and ML are being applied to predict properties and reactions for heterocyclic compounds, including those related to the naphthobenzofuran scaffold.

Application AreaAI/ML Model/TechniqueSpecific TaskOutcome/SignificanceReference
Molecular Property PredictionGraph Convolutional Neural Networks (GNNs)Prediction of physicochemical and biological properties.GNNs can learn task-specific molecular representations directly from the molecular graph, often outperforming traditional methods. nih.gov
Chemical Reactivity PredictionGraph-Convolutional Neural NetworkPredicting the major product of organic reactions.Achieved over 85% accuracy in predicting the correct product, on par with expert chemists. rsc.org
Drug DiscoverySupport Vector Machines (SVMs)Virtual screening and prediction of drug-target interactions.SVMs are effective for analyzing complex cheminformatics data and identifying potential drug candidates. nih.gov
Drug DesignVariational AutoencodersGeneration of novel molecular structures.Can generate valid and novel molecules by decoding from a learned latent space, aiding in the design of new drug candidates. nih.gov
Reaction Outcome PredictionEnsemble-based Random Forest, D-MPNN, MolBERTPrediction of reaction yields and properties like lipophilicity and solubility.Highly accurate predictions for molecular properties (RMSE as low as 0.287), though reaction yield prediction remains challenging (RMSE > 4.9). nih.gov

Q & A

Q. What are the optimal synthetic routes for 9-chloronaphtho[1,2-b]benzofuran, and how do reaction conditions influence yield?

  • Methodological Answer : Two key approaches are highlighted:
  • Microwave-assisted synthesis : Reacting 1-bromo-4-methoxy-2-nitrobenzene with 1-naphthol and potassium tert-butoxide in dry DMSO under microwave irradiation (2 h, 80°C) achieves high efficiency with reduced solvent volume and reaction time .
  • Gold-catalyzed cycloaromatization : Enediyne precursors undergo selective cyclization using Au(I) catalysts, though yields may vary (e.g., 20% for unsubstituted cores) due to competing pathways .
  • Industrial-scale synthesis : A reported industrial method uses 7-chloronaphtho[1,2-b]benzofuran (CAS: 2411141-56-3) with 99% purity, emphasizing solvent control and catalyst recycling .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (300 MHz, CDCl3_3) resolves substituent positions and confirms regioselectivity, as demonstrated for dimethylated analogs (e.g., compound 3d in ) .
  • FT-IR Spectroscopy : Peaks at 1711 cm1^{-1} (C=O stretch) and 1660 cm1^{-1} (aromatic C=C) are critical for verifying carbonyl and fused-ring systems .
  • Melting Point Analysis : Discrepancies in reported melting points (e.g., 152–154°C vs. literature values) may indicate impurities or polymorphic forms, necessitating recrystallization .

Advanced Research Questions

Q. How can researchers reconcile contradictory data in synthetic yields across different catalytic systems?

  • Methodological Answer :
  • Catalyst Efficiency : Tetrapropylammonium bromide (TPAB) achieves >95% yields for indeno-benzofuran derivatives in 20–25 min, attributed to its phase-transfer properties and recyclability . Lower yields in Au-catalyzed systems (e.g., 20%) may stem from side reactions or incomplete cyclization, requiring mechanistic studies (e.g., kinetic profiling) .
  • Solvent and Temperature : Microwave-assisted methods reduce side products by enabling rapid, uniform heating, whereas conventional thermal routes may favor decomposition .

Q. What mechanistic insights explain the regioselectivity of this compound formation in Pd-catalyzed cascades?

  • Methodological Answer :
  • Pd-Catalyzed Auto-Tandem Cascades : N-Sulfonylhydrazones undergo sequential oxidative addition and cyclization, where electron-withdrawing groups (e.g., Cl) direct electrophilic aromatic substitution to the naphtho position. Computational modeling (DFT) can predict transition-state energies to validate regiochemical outcomes .

Q. How can computational tools enhance the design of this compound derivatives for material science applications?

  • Methodological Answer :
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O, π-π stacking) to optimize crystal packing for organic semiconductors .
  • DFT Studies : Predict electronic properties (e.g., HOMO-LUMO gaps) to tailor derivatives for photovoltaic devices, as seen in thieno-benzofuran-based solar cells (PCE >12%) .

Q. What strategies enable selective functionalization of polyhalogenated naphtho-benzofuran systems?

  • Methodological Answer :
  • Quadruple C(sp3^3)-F Functionalization : Fluorinated ketones undergo sequential defluorination via radical intermediates, yielding naphtho[1,2-b]furan scaffolds. Selectivity is achieved through steric and electronic modulation of substituents .

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